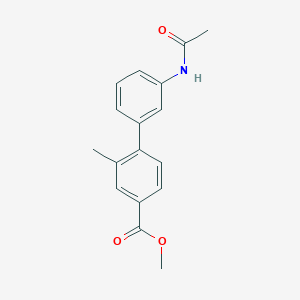![molecular formula C16H24N2O2 B3815848 N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B3815848.png)
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide
描述
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide, also known as PMPA, is a small molecule drug that has been extensively studied for its potential use in treating viral infections such as HIV. PMPA belongs to a class of compounds called nucleotide analogs, which mimic the structure of natural nucleotides and interfere with viral replication. In
作用机制
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is a nucleotide analog that interferes with viral replication by inhibiting the activity of the viral reverse transcriptase enzyme. Reverse transcriptase is an essential enzyme for viral replication, as it converts the viral RNA genome into DNA, which can then be integrated into the host cell genome. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide mimics the structure of the natural nucleotide adenosine, but lacks the 3'-hydroxyl group required for further DNA synthesis. This results in chain termination and prevents further viral replication.
Biochemical and Physiological Effects:
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours in humans. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is primarily excreted unchanged in the urine, and renal impairment can lead to increased drug exposure and potential toxicity.
实验室实验的优点和局限性
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has several advantages for use in lab experiments, including its potent antiviral activity, low toxicity, and well-established synthesis method. However, N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has some limitations, including its relatively short half-life, which may require frequent dosing in animal studies, and its potential for renal toxicity in some individuals.
未来方向
There are several future directions for research on N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide, including:
1. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide as a topical microbicide for preventing HIV transmission.
2. Developing new analogs of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide with improved pharmacokinetic properties and antiviral activity.
3. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide as a PrEP medication for preventing HIV transmission.
4. Studying the mechanism of resistance to N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide in viral populations.
5. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide in combination with other antiviral drugs for treating viral infections.
科学研究应用
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has been extensively studied for its potential use in treating viral infections such as HIV, hepatitis B, and herpes simplex virus. In preclinical studies, N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has shown potent antiviral activity against these viruses, both in cell culture and animal models. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has also been investigated for its potential use in preventing HIV transmission, either through topical application or as a pre-exposure prophylaxis (PrEP) medication.
属性
IUPAC Name |
N-[4-[(3-propylmorpholin-4-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-16-12-20-10-9-18(16)11-14-5-7-15(8-6-14)17-13(2)19/h5-8,16H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRVLKKRDJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1CC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Propylmorpholin-4-YL)methyl]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3815766.png)
![6-(2-methoxyphenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3815771.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-thienylmethyl)acetamide](/img/structure/B3815782.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B3815788.png)
![5-methyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}nicotinamide](/img/structure/B3815806.png)
![N-(3-furylmethyl)-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3815813.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-pyridinyl)acetamide](/img/structure/B3815816.png)

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B3815821.png)
![(3-methyl-2-thienyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B3815823.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-methylbutanoyl)-3-piperidinyl]piperazine](/img/structure/B3815828.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3815852.png)
![7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3815860.png)
![1-ethyl-5-methyl-N-{3-[(4-methylphenyl)amino]-3-oxopropyl}-1H-pyrazole-4-carboxamide](/img/structure/B3815874.png)